Publicly Available Quantitative Comparative Data Status for CAS 941893-75-0
A comprehensive search of primary research papers, patents, authoritative databases (ChEMBL, PubChem, DrugBank, BindingDB), and reputable vendor technical datasheets returned no published head‑to‑head IC₅₀, Kd, Ki, EC₅₀, or in vivo PK data for the title compound against any defined comparator. The nearest structurally related compounds with disclosed activity data are the generic 5‑chloro‑2‑methoxy‑benzenesulfonamide‑piperidine derivatives claimed in the orexin receptor antagonist patent family [1], but those examples lack the 5‑chlorothiophene and 2‑oxopiperidin‑1‑yl features. Therefore, procurement selection cannot currently be driven by direct quantitative superiority; it must instead be based on structural differentiation from less‑substituted analogs (e.g., 5‑H‑thiophene, 5‑ethyl‑thiophene, 4‑methyl‑aniline, or unsubstituted piperidine variants).
| Evidence Dimension | Availability of head‑to‑head quantitative biological data |
|---|---|
| Target Compound Data | No disclosed IC₅₀/Kd/Ki/EC₅₀ |
| Comparator Or Baseline | Multiple in‑class analogs (5‑H‑, 5‑ethyl‑, 4‑methyl‑, piperidine) – no disclosed data |
| Quantified Difference | Not calculable |
| Conditions | Systematic literature and database search across PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and vendor catalogs (excluding prohibited sources) |
Why This Matters
When quantitative head‑to‑head evidence is absent, scientists must rely on precise structural identity to ensure reproducibility; substituting the 5‑chloro‑thiophene‑2‑sulfonamide head with an unsubstituted or alkyl‑substituted analog risks altering target selectivity and potency in ways that cannot be predicted.
- [1] Knust H, Nettekoven M, Pinard E, Roche O, Rogers-Evans M. Piperidine sulphonamide derivatives. US Patent Application Publication US 2012/0238602 A1, September 20, 2012. View Source
